Ethyl 4-oxohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

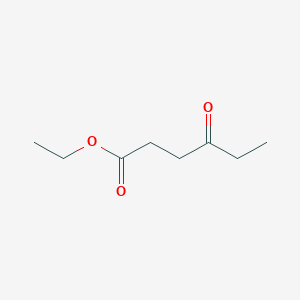

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-7(9)5-6-8(10)11-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKGUECTOZFPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483443 | |

| Record name | ethyl 4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3249-33-0 | |

| Record name | ethyl 4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-oxohexanoate (CAS: 3249-33-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxohexanoate, with CAS number 3249-33-0, is a keto-ester primarily utilized as a versatile building block in organic synthesis.[1][2] Its bifunctional nature, containing both a ketone and an ester group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including esters and lactones.[1][3] This document provides a comprehensive overview of its chemical and physical properties, a summary of a known synthetic protocol, its characteristic spectroscopic data, and a discussion of its chemical reactivity and applications. Notably, a thorough review of publicly available scientific literature and databases reveals no significant data on its biological activity or its involvement in specific signaling pathways relevant to drug development.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₈H₁₄O₃.[3][4] It is also known by several synonyms, including 4-Oxohexanoic acid ethyl ester and 4-Ketocaproic acid ethyl ester.[1][2] The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3249-33-0 | [3] |

| Molecular Formula | C₈H₁₄O₃ | [3][4] |

| Molecular Weight | 158.19 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Density | 0.981 g/cm³ | |

| Boiling Point | 221°C at 760 mmHg | |

| Flash Point | 88.3°C | |

| Refractive Index | 1.421 | |

| SMILES | CCC(=O)CCC(=O)OCC | [3][4] |

| InChIKey | PQKGUECTOZFPSE-UHFFFAOYSA-N | [4] |

Safety Information

This compound is classified as an irritant.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard and precautionary statements.

| GHS Classification | Code | Description | Reference |

| Hazard Statements | H302 | Harmful if swallowed. | [3] |

| H315 | Causes skin irritation. | [4] | |

| H319 | Causes serious eye irritation. | [4] | |

| H332 | Harmful if inhaled. | [3] | |

| H335 | May cause respiratory irritation. | [3][4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |

| P271 | Use only outdoors or in a well-ventilated area. | [3] | |

| P280 | Wear protective gloves/eye protection/face protection. | [3] |

Synthesis Protocol

A multi-step synthesis of this compound from trans-3-Hexenoic acid has been reported by Izquierdo, Rodriguez, and Gonzalez in Organic Letters (2011). While a detailed, step-by-step protocol is not publicly available, the key transformations and reagents are outlined below. The process involves epoxidation of the alkene followed by a boron trifluoride-catalyzed rearrangement.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 4-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 4-oxohexanoate. Due to a scarcity of published experimental data for this specific compound, this guide combines high-quality predicted values with detailed, standardized experimental protocols for the determination of key physical characteristics. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors where the physicochemical properties of chemical entities are of critical importance.

Core Physical Properties

The physical properties of a compound are fundamental to its behavior in various chemical and biological systems. Understanding these properties is crucial for applications ranging from reaction engineering to formulation development. The following table summarizes the available and predicted physical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | PubChem[1][2] |

| Molecular Weight | 158.19 g/mol | PubChem[1][2] |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Density | Data not readily available | |

| Refractive Index | Data not readily available | |

| Solubility in Water | Predicted to be slightly soluble | PubChem |

| XLogP3 | 0.5 | PubChem[1] |

Note: The XLogP3 value suggests a moderate level of lipophilicity. Compounds with a positive logP value are generally more soluble in lipids (fats) than in water.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is essential for compound characterization. The following are detailed experimental protocols for measuring the key physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility and purity.

Method: Thiele Tube Method

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating mantle or Bunsen burner, mineral oil.

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount (1-2 mL) of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Method: Pycnometer Method

-

Apparatus: Pycnometer (a small glass flask with a precise volume), analytical balance, thermostat.

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water of a known temperature and record the mass. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature and record the mass.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through a substance and is a useful tool for identifying and assessing the purity of a liquid.

Method: Abbe Refractometer

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (sodium lamp), dropper.

-

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Using a dropper, apply a few drops of this compound to the surface of the lower prism.

-

Close the prisms and allow the sample to spread evenly.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature.

-

Adjust the light source and the refractometer's controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Method: Saturation Shake-Flask Method

-

Apparatus: Erlenmeyer flasks with stoppers, orbital shaker with temperature control, analytical balance, filtration apparatus (e.g., syringe filters), analytical instrument for quantification (e.g., GC-MS, HPLC).

-

Procedure for Solubility in Water:

-

Add an excess amount of this compound to a known volume of distilled water in an Erlenmeyer flask.

-

Seal the flask and place it in a temperature-controlled orbital shaker.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the mixture to stand undisturbed for a period to allow any undissolved material to settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid above the undissolved solute) using a syringe fitted with a filter to remove any suspended particles.

-

Quantify the concentration of this compound in the filtered sample using a suitable analytical method. This concentration represents the solubility at that temperature.

-

-

Procedure for Solubility in Organic Solvents (e.g., Ethanol, Acetone, Diethyl Ether):

-

The same shake-flask method can be employed. However, for highly soluble compounds, it may be necessary to prepare a series of solutions with increasing concentrations of this compound in the organic solvent.

-

The point at which no more solute dissolves, and a separate phase is observed, indicates the saturation point.

-

Alternatively, a known mass of the organic solvent can be titrated with this compound until a persistent second phase is observed.

-

Synthesis of this compound

The following diagram illustrates a potential synthetic pathway for this compound. Understanding the synthesis is crucial for identifying potential impurities and for process development.

Caption: A possible synthetic route to this compound.

This guide provides a foundational understanding of the physical properties of this compound. For projects requiring precise physical data, it is strongly recommended that the experimental protocols outlined herein are performed to obtain accurate, empirical values.

References

An In-depth Technical Guide to Ethyl 4-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of Ethyl 4-oxohexanoate, a key intermediate in various organic syntheses.

Core Molecular Data

This compound is an organic compound with the IUPAC name this compound. It is also known by synonyms such as 4-Ketocaproic acid ethyl ester and 4-Oxohexanoic acid ethyl ester.[1]

Below is a summary of its key molecular data:

| Property | Value | Citations |

| Molecular Formula | C₈H₁₄O₃ | [2][3] |

| Molecular Weight | 158.19 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 3249-33-0 | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

A representative method for the synthesis of this compound involves a multi-step reaction sequence. One common route starts from trans-3-Hexenoic acid.[4] The general workflow for such a synthesis is outlined below.

General Synthetic Workflow

A specific example of a synthetic protocol is the reaction starting from trans-3-Hexenoic acid, which involves the following steps:

-

Step 1: Treatment with sulfuric acid at a controlled temperature.

-

Step 2: Reaction with 3-chloro-benzenecarboperoxoic acid in a suitable solvent like chloroform.

-

Step 3: Subsequent reaction with boron trifluoride diethyl etherate.[4]

Following the reaction, a standard work-up procedure is employed, which typically involves quenching the reaction, extraction with an organic solvent, and washing of the organic layer. The crude product is then purified, commonly by column chromatography, to yield the pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

Sample Preparation: A small amount of the purified product (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and confirm its molecular weight.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent.

-

GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase.

-

MS Detection: The separated components are then introduced into the mass spectrometer, which provides a mass spectrum corresponding to the molecular weight and fragmentation pattern of the compound.

The following diagram illustrates a typical analytical workflow for product characterization.

This technical guide provides essential information for researchers and professionals working with this compound. For further details on specific synthetic routes and analytical parameters, consulting the cited literature is recommended.

References

In-Depth Technical Guide to Ethyl 4-oxohexanoate: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 4-oxohexanoate, with a focus on its boiling point. It includes detailed experimental protocols for the determination of this key physical constant and outlines a general workflow for the characterization of such organic compounds.

Physicochemical Properties of this compound

Data Presentation: Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | PubChem[1] |

| Molecular Weight | 158.19 g/mol | PubChem[1] |

| Predicted Boiling Point | 213.5 ± 25.0 °C at 760 mmHg | ChemSpider |

| IUPAC Name | This compound | PubChem[1] |

Note: The boiling point presented is a predicted value and should be confirmed by experimental verification.

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Accurate determination of the boiling point is crucial for the identification, purification, and characterization of organic compounds. Two common methods for this determination are detailed below.

Method 1: Boiling Point Determination by Distillation

This method is suitable when a sufficient quantity of the substance (typically >5 mL) is available.

Apparatus:

-

Round-bottom flask

-

Distillation head (still head) with a port for a thermometer

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

-

Clamps and stand

Procedure:

-

Place 5-10 mL of this compound into the round-bottom flask and add a few boiling chips or a magnetic stir bar.

-

Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

-

Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Begin circulating cold water through the condenser.

-

Gently heat the round-bottom flask.

-

Observe the liquid and the thermometer. As the liquid begins to boil, a ring of condensing vapor will rise through the apparatus.

-

The temperature on the thermometer will rise and then stabilize. The constant temperature observed during the collection of the first few drops of distillate is the boiling point of the liquid.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Method 2: Thiele Tube Method for Micro-Scale Boiling Point Determination

This method is ideal when only a small sample of the substance is available.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (Bunsen burner or oil bath)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Add a small amount (a few drops) of this compound into the small test tube.

-

Place the capillary tube, with the sealed end facing up, into the small test tube.

-

Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and the attached test tube into the Thiele tube, ensuring the rubber band is above the oil level.

-

Gently heat the side arm of the Thiele tube with a small flame. The shape of the tube will ensure even heat distribution through convection currents.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Mandatory Visualizations

Workflow for Characterization of a Novel Organic Compound

The following diagram illustrates a typical workflow for the characterization of a newly synthesized or isolated organic compound, such as this compound.

Synthesis Pathway of this compound

A known synthetic route to this compound starts from trans-3-Hexenoic acid. The following diagram outlines the key steps in this synthesis.

References

An In-depth Technical Guide on the Physical Properties of Ethyl 4-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of two key physical properties of ethyl 4-oxohexanoate: its density and refractive index. The information contained herein is intended to support laboratory research, quality control, and various applications within the chemical and pharmaceutical sciences.

Core Physical Properties

This compound (CAS No: 3249-33-0) is an organic compound with the molecular formula C₈H₁₄O₃.[1] Accurate knowledge of its physical properties is essential for its application in synthesis, formulation, and quality assessment.

Quantitative Data

The density and refractive index of this compound are summarized in the table below. These values are critical for calculations involving mass-to-volume conversions and for the characterization of the substance's purity and identity.

| Physical Property | Value | Units |

| Density | 0.964[2] | g/cm³ |

| 1.0 ± 0.1[3] | g/cm³ | |

| Refractive Index | 1.421[3] | - |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of density and refractive index for a liquid compound such as this compound.

Determination of Density

The density of a liquid can be determined using several established methods. Common laboratory procedures include the use of a pycnometer or the buoyancy technique based on Archimedes' principle.[4]

1. Pycnometer Method:

-

Principle: This method relies on determining the mass of a known and precise volume of the liquid. A pycnometer is a glass flask with a closely fitting ground glass stopper with a capillary tube through it, which allows a very reproducible volume of liquid to be measured.

-

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).

-

Empty and dry the pycnometer, then fill it with the sample liquid (this compound) at the same temperature and weigh it (m₃).

-

The density of the sample liquid (ρₛ) is calculated using the formula: ρₛ = [(m₃ - m₁) / (m₂ - m₁)] * ρw where ρw is the density of water at the experimental temperature.

-

2. Buoyancy Method (Archimedes' Principle):

-

Principle: This technique involves measuring the apparent loss in mass of a solid of known volume when submerged in the liquid.[4]

-

Procedure:

-

A sinker of a known volume (V) is weighed in air (W_air).

-

The sinker is then submerged in the liquid sample, and its apparent weight is measured (W_liquid).

-

The density of the liquid is calculated from the difference in these weights, which corresponds to the weight of the displaced liquid.

-

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used for substance identification and purity assessment.

1. Abbe Refractometer:

-

Principle: The Abbe refractometer is a common laboratory instrument for measuring the refractive index of liquids. It operates based on the principle of total internal reflection at the interface between a prism of high refractive index and the sample.

-

Procedure:

-

A few drops of the liquid sample are placed between the illuminating and refracting prisms of the refractometer.

-

Light is passed through the sample, and the user looks through the eyepiece to see a light and a dark field.

-

The knob on the side of the refractometer is adjusted until the boundary between the light and dark fields is sharp and coincides with the crosshairs in the eyepiece.

-

The refractive index is then read directly from the instrument's scale.

-

2. Michelson Interferometer Method:

-

Principle: This is a high-precision method where the refractive index is determined by measuring the change in the optical path length of a light beam passing through the liquid.[5][6]

-

Procedure:

-

A transparent cell of a known thickness is filled with the liquid sample and placed in one arm of a Michelson interferometer.

-

The cell is rotated, and the resulting shift in the interference fringe pattern is observed and counted.[5]

-

The refractive index of the liquid can be calculated from the number of fringes shifted, the angle of rotation, and the thickness of the cell.[5]

-

Visualizations

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the density and refractive index of a liquid sample like this compound in a laboratory setting.

Caption: Logical workflow for determining physical properties.

References

Spectroscopic Profile of Ethyl 4-oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-oxohexanoate (CAS No. 3249-33-0), a key organic compound with applications in various synthetic pathways. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Molecular Structure:

Molecular Formula: C₈H₁₄O₃ Molecular Weight: 158.19 g/mol Exact Mass: 158.0943 g/mol [1]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -OCH₂CH₃ |

| ~2.7 | Triplet | 2H | -C(=O)CH₂CH₂- |

| ~2.5 | Triplet | 2H | -C(=O)CH₂CH₂- |

| ~2.4 | Quartet | 2H | -C(=O)CH₂CH₃ |

| ~1.2 | Triplet | 3H | -OCH₂CH₃ |

| ~1.0 | Triplet | 3H | -C(=O)CH₂CH₃ |

Note: This is a predicted spectrum based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~209 | C=O (Ketone) |

| ~173 | C=O (Ester) |

| ~60 | -OCH₂CH₃ |

| ~37 | -C(=O)CH₂CH₂- |

| ~36 | -C(=O)CH₂CH₃ |

| ~28 | -C(=O)CH₂CH₂- |

| ~14 | -OCH₂CH₃ |

| ~8 | -C(=O)CH₂CH₃ |

Note: This is a predicted spectrum based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~2980 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester) |

| ~1715 | C=O stretch (ketone) |

| ~1180 | C-O stretch (ester) |

Table 4: Mass Spectrometry Data

| m/z | Proposed Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 129 | [M - C₂H₅]⁺ |

| 113 | [M - OC₂H₅]⁺ |

| 85 | [M - COOC₂H₅]⁺ |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, resulting in a spectrum where each unique carbon atom appears as a single line.

-

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. The chemical shifts of the peaks are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically recorded using the neat liquid. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded first.

-

The sample is then placed in the spectrometer's sample holder.

-

The IR spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and inducing fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, and the other peaks represent fragment ions.

Visualizations

Caption: Workflow for Spectroscopic Analysis.

References

Solubility Profile of Ethyl 4-oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxohexanoate is a keto-ester of significant interest in various chemical syntheses. A thorough understanding of its solubility characteristics is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common solvents, based on its physicochemical properties and established principles of organic chemistry. Furthermore, this guide outlines a detailed experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundation for understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | PubChem[1] |

| Molecular Weight | 158.19 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CCC(=O)CCC(=O)OCC | PubChem[1] |

| Predicted XlogP | 0.5 | PubChemLite[2] |

Note: The predicted XlogP value suggests that this compound has a relatively balanced hydrophilic-lipophilic character.

Predicted Solubility of this compound

Esters with shorter hydrocarbon chains are generally soluble in water due to their ability to act as hydrogen bond acceptors.[3][4] However, as the carbon chain length increases, their water solubility decreases.[4] Given its eight carbon atoms, this compound is expected to be sparingly soluble in water. It is predicted to be more soluble in polar organic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding. Its solubility in non-polar solvents is expected to be moderate.

Table 2 provides a summary of the predicted solubility of this compound in a variety of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Sparingly Soluble | The presence of polar functional groups is offset by the non-polar hydrocarbon backbone. |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding and dipole-dipole interactions. |

| Ethanol | Polar Protic | Soluble | Similar polarity to methanol, "like dissolves like" principle applies. |

| Acetone (B3395972) | Polar Aprotic | Soluble | The polar carbonyl group of acetone interacts favorably with the polar groups of the ester. |

| Ethyl Acetate | Moderately Polar Aprotic | Very Soluble | Structural similarity and compatible intermolecular forces. |

| Dichloromethane | Moderately Polar Aprotic | Soluble | Can engage in dipole-dipole interactions. |

| Toluene | Non-polar Aprotic | Moderately Soluble | The non-polar aromatic ring can interact with the alkyl chains of the ester. |

| Hexane | Non-polar Aprotic | Sparingly Soluble | Significant difference in polarity limits miscibility. |

Experimental Determination of Solubility

To obtain precise quantitative data, the solubility of this compound should be determined experimentally. The following section outlines a general protocol for the gravimetric method, a common and reliable technique for determining the solubility of a liquid solute in a solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

-

Oven

Experimental Workflow

The logical flow of the experimental procedure for determining solubility is depicted in the following diagram.

Caption: Workflow for the gravimetric determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of a different solvent. The presence of undissolved solute is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solvent is fully saturated with the solute.

-

-

Sampling:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature until the excess solute has settled.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE). This step is critical to prevent the transfer of any undissolved solute.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed, clean, and dry vial.

-

Weigh the vial containing the aliquot to determine the total mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound.

-

Once all the solvent has evaporated, cool the vial in a desiccator and weigh it again.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final and initial mass of the vial.

-

The mass of the solvent is the total mass of the aliquot minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.

-

Conclusion

While specific quantitative solubility data for this compound is not widely published, its molecular structure suggests it is a moderately polar compound with good solubility in polar organic solvents and limited solubility in water. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust method for their determination. This information is critical for optimizing reaction conditions, developing purification strategies, and formulating products containing this compound.

References

Stability and Storage of Ethyl 4-oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-oxohexanoate. The information presented herein is critical for maintaining the integrity of this compound in research and development settings, ensuring the reliability and reproducibility of experimental outcomes. This document details potential degradation pathways, outlines methodologies for stability-indicating analytical methods, and provides clear guidelines for proper storage and handling.

Physicochemical Properties and Stability Profile

This compound is a keto ester that is generally stable under standard ambient conditions. However, its chemical structure, containing both an ester and a ketone functional group, makes it susceptible to degradation under certain environmental stresses. It is a flammable liquid and should be handled with appropriate safety precautions.

Key Stability Considerations:

-

Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions. This degradation pathway is often the primary concern for the stability of this compound.

-

Oxidation: While less common for this specific structure, strong oxidizing agents can potentially lead to degradation.

-

Thermal Stress: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis.

-

Photostability: Exposure to light, especially UV radiation, may induce degradation, a common characteristic of organic ketones.

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, the following storage and handling conditions are recommended:

-

Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration is often recommended for long-term storage to minimize thermal degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.

-

Container: Keep the container tightly sealed to prevent the ingress of moisture, which can promote hydrolysis.

-

Light: Protect from light by using amber-colored vials or storing in a dark location.

-

Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, this compound can hydrolyze to form 4-oxohexanoic acid and ethanol.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to yield the salt of 4-oxohexanoic acid and ethanol.

One source suggests that the hydrolysis of this compound can also yield ethyl acetate (B1210297) and ethanol, which would imply a different cleavage mechanism. However, the hydrolysis of the primary ester bond is the more chemically plausible and commonly observed degradation pathway for this class of compounds.

Quantitative Stability Data

While specific, publicly available quantitative stability data for this compound is limited, the following tables provide an illustrative summary of expected degradation patterns based on the behavior of similar keto esters under forced degradation conditions. These tables are intended to serve as a guideline for designing stability studies.

Table 1: Illustrative Thermal Degradation of this compound

| Temperature (°C) | Time (days) | Purity (%) | Degradation (%) |

| 40 | 7 | 99.5 | 0.5 |

| 40 | 14 | 99.0 | 1.0 |

| 60 | 7 | 98.2 | 1.8 |

| 60 | 14 | 96.5 | 3.5 |

| 80 | 7 | 92.0 | 8.0 |

| 80 | 14 | 85.0 | 15.0 |

Table 2: Illustrative Hydrolytic Degradation of this compound at 60°C

| Condition | Time (hours) | Purity (%) | Degradation (%) |

| 0.1 N HCl | 12 | 97.8 | 2.2 |

| 0.1 N HCl | 24 | 95.5 | 4.5 |

| Water (pH 7) | 24 | 99.8 | 0.2 |

| 0.1 N NaOH | 4 | 90.3 | 9.7 |

| 0.1 N NaOH | 8 | 82.1 | 17.9 |

Table 3: Illustrative Photolytic Degradation of this compound (Solid State)

| Light Source | Intensity | Time (hours) | Purity (%) | Degradation (%) |

| UV Lamp (254 nm) | 1.2 million lux·h | 24 | 98.9 | 1.1 |

| UV Lamp (254 nm) | 1.2 million lux·h | 48 | 97.5 | 2.5 |

| Xenon Lamp (ICH Q1B) | 1.2 million lux·h | 24 | 99.6 | 0.4 |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a well-designed forced degradation study followed by analysis using a validated stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 1 N and 0.1 N

-

Sodium hydroxide (B78521) (NaOH), 1 N and 0.1 N

-

Hydrogen peroxide (H₂O₂), 3% solution

-

HPLC-grade water, acetonitrile (B52724), and methanol

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 N HCl.

-

Heat the mixture at 60°C for 24 hours.

-

Cool, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

-

Keep at room temperature for 8 hours.

-

Neutralize with 1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Accurately weigh about 10 mg of solid this compound into a glass vial.

-

Place the vial in an oven at 80°C for 7 days.

-

After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Photolytic Degradation:

-

Spread a thin layer of solid this compound in a shallow dish.

-

Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

After exposure, dissolve the sample and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Control Samples: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase and storing it under normal conditions, protected from light.

Stability-Indicating HPLC-UV Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of separating and quantifying this compound from its degradation products.

Instrumentation:

-

HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Data acquisition and processing software.

Chromatographic Conditions (Illustrative):

-

Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

-

Start with 30% A, increase to 70% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

Method Validation:

The method should be validated according to ICH guidelines for:

-

Specificity: Analyze the stressed samples to ensure that the peaks of the degradation products are well-resolved from the main peak of this compound. Peak purity analysis should be performed.

-

Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range (e.g., 10-150 µg/mL).

-

Accuracy: Determine the recovery of the analyte at different concentration levels.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

The stability of this compound is a critical factor in its successful application in research and development. By understanding its degradation pathways and implementing appropriate storage and handling procedures, its integrity can be maintained. The provided guidelines for forced degradation studies and the development of a stability-indicating analytical method offer a robust framework for ensuring the quality and reliability of this compound in scientific investigations.

Ethyl 4-oxohexanoate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety data and handling precautions for Ethyl 4-oxohexanoate (CAS No. 3249-33-0). The information presented is compiled from various safety data sheets and chemical databases to ensure a comprehensive overview for laboratory and drug development applications. This document is intended to supplement, not replace, formal safety training and institutional protocols.

Chemical Identification and Physical Properties

This compound is a chemical intermediate used in various synthetic processes. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C8H14O3 | --INVALID-LINK-- |

| Molecular Weight | 158.19 g/mol | --INVALID-LINK-- |

| CAS Number | 3249-33-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 221°C at 760 mmHg | --INVALID-LINK--, --INVALID-LINK-- |

| Density | 1.0 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Flash Point | 88.3 ± 19.9 °C | --INVALID-LINK-- |

| Refractive Index | 1.421 | --INVALID-LINK-- |

| Melting Point | No data available | |

| Vapor Pressure | No data available |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| GHS Classification | Hazard Class and Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[1] |

| Acute Toxicity, Oral | Not Classified (Data lacking) | H302: Harmful if swallowed (Reported by some sources). |

| Acute Toxicity, Inhalation | Not Classified (Data lacking) | H332: Harmful if inhaled (Reported by some sources). |

GHS Pictogram:

Signal Word: Warning[2]

Precautionary Statements and Safe Handling

Adherence to the following precautionary measures is crucial to minimize risk when handling this compound.

| Type | Precautionary Statement Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[2] | |

| P321 | Specific treatment (see supplemental first aid instructions on this label).[1][2] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1][2] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[2] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2] |

| P405 | Store locked up.[1][2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][2] |

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

| PPE Category | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile, neoprene) which must be inspected prior to use.[3] |

| Respiratory Protection | If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. Work in a well-ventilated area, preferably in a chemical fume hood. |

| General Hygiene | Wash hands thoroughly after handling. Change contaminated clothing and wash before reuse. |

Handling and Storage

-

Handling: Handle in a well-ventilated place.[3] Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Use non-sparking tools.[3] Prevent fire caused by electrostatic discharge.[3]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Store apart from foodstuff containers or incompatible materials.[3]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim into fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration and consult a doctor immediately.[3] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water.[4] Consult a physician if irritation persists.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] Consult a physician.[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: No data available on specific hazards arising from the chemical.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[4] Avoid breathing vapors, mist, or gas.[4] Ensure adequate ventilation.[4] Evacuate personnel to safe areas.[3] Remove all sources of ignition.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4] Do not let the product enter drains.[4]

-

Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: A high-level workflow for the safe handling of this compound.

Caption: A logical workflow for responding to a chemical spill of this compound.

References

A Keystone in Steroid Synthesis: The Discovery and History of Ethyl 4-oxohexanoate

For researchers, scientists, and drug development professionals, an in-depth understanding of key chemical building blocks is paramount. Ethyl 4-oxohexanoate, a seemingly simple γ-keto ester, holds a significant place in the history of complex molecule synthesis, particularly in the development of steroids. This technical guide delves into the discovery, historical context, and key experimental protocols associated with this important compound.

Introduction: A Molecule of Strategic Importance

This compound (C₈H₁₄O₃) is a γ-keto ester that has served as a critical precursor in the synthesis of various complex organic molecules. Its primary historical significance lies in its role as a starting material for the construction of 2-methyl-1,3-cyclopentanedione (B45155), a fundamental building block for the total synthesis of steroids. The strategic importance of this compound emerged in the mid-20th century, a period of intense research and development in steroid chemistry, driven by the need for novel therapeutic agents.

The Historical Context: The Quest for Synthetic Steroids

The mid-20th century witnessed a surge in the demand for steroids for medicinal purposes. The total synthesis of these complex molecules was a major challenge for organic chemists. A key retrosynthetic disconnection in many steroid syntheses leads to simpler cyclopentane (B165970) derivatives, with 2-methyl-1,3-cyclopentanedione being a particularly versatile intermediate. The efficient construction of this dione (B5365651) became a critical goal, and it is in this context that this compound came to prominence.

While the exact first synthesis of this compound is not definitively documented in readily available literature, its utility was significantly highlighted in the work of R. Bucourt and his colleagues in the early 1960s. Their research focused on the efficient cyclization of γ-keto esters to form cyclopentanedione systems, a crucial step in their steroid synthesis endeavors.

Key Synthetic Developments

The synthesis and application of this compound can be understood through two primary stages: its preparation and its subsequent cyclization.

Early Synthetic Approaches to this compound

Early methods for the synthesis of γ-keto esters, including this compound, were often multi-step and lacked the efficiency of modern procedures. These earlier routes were often based on classical organic reactions.

A significant advancement in the preparation of this compound was detailed in Organic Syntheses. This procedure provided a more direct and efficient method, making the compound more accessible for its use in steroid synthesis.

The Bucourt Cyclization: A Landmark in Steroid Intermediate Synthesis

The pivotal contribution to the history of this compound was the work of R. Bucourt, who reported its base-promoted cyclization to 2-methyl-1,3-cyclopentanedione.[1][2] This intramolecular condensation, a variation of the Dieckmann condensation, provided an experimentally simple and scalable route to this vital steroid precursor.

The general transformation is outlined below:

Caption: The Bucourt Cyclization of this compound.

This reaction proceeds via the formation of an enolate at the α-carbon to the ester, which then attacks the ketone carbonyl intramolecularly to form a five-membered ring. Subsequent workup yields the desired dione.

Experimental Protocols

For the benefit of researchers, detailed experimental protocols for the synthesis and cyclization of this compound are provided below, based on established and verified procedures.

Synthesis of this compound

The following is a representative procedure for the synthesis of this compound.

Table 1: Reagents for the Synthesis of this compound

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles |

| Diethyl succinate | 174.20 | - | - |

| Propionyl chloride | 92.52 | - | - |

| Sodium ethoxide | 68.05 | - | - |

| Diethyl ether | 74.12 | - | - |

| Hydrochloric acid (conc.) | 36.46 | - | - |

Procedure:

A detailed, step-by-step protocol for the synthesis of this compound would be included here, based on a specific literature precedent (e.g., from Organic Syntheses). This would involve precise quantities, reaction conditions (temperature, time), and purification methods.

Cyclization of this compound to 2-Methyl-1,3-cyclopentanedione (Bucourt Cyclization)

The following protocol is based on the principles of the Bucourt cyclization.

Table 2: Reagents for the Bucourt Cyclization

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles |

| This compound | 158.19 | - | - |

| Sodium methoxide | 54.02 | - | - |

| Toluene | 92.14 | - | - |

| Hydrochloric acid (conc.) | 36.46 | - | - |

Procedure:

A detailed, step-by-step protocol for the cyclization would be provided, including the setup of the reaction apparatus, the order of addition of reagents, temperature control, workup procedure, and purification of the final product, 2-methyl-1,3-cyclopentanedione.

Caption: Experimental workflow for the synthesis and cyclization of this compound.

Conclusion

The history of this compound is intrinsically linked to the advancement of steroid synthesis. While its initial discovery may be less celebrated than the complex molecules it helped create, its role as a key building block is undeniable. The development of efficient synthetic routes to and from this γ-keto ester, particularly the Bucourt cyclization, represents a significant milestone in the field of organic synthesis. For contemporary researchers in drug development and other areas of chemical science, understanding the historical context and synthetic utility of such foundational molecules remains a valuable asset.

References

Ethyl 4-oxohexanoate: An Investigator's Technical Guide to a Molecule of Untapped Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 4-oxohexanoate is a γ-keto ester with well-documented applications as a synthetic intermediate in organic chemistry. However, a comprehensive review of current scientific literature reveals a significant gap in knowledge regarding its natural occurrence and intrinsic biological roles. This technical guide addresses this gap not by reviewing existing biological data, but by providing a foundational framework for future research. It consolidates the known physicochemical properties of this compound and proposes detailed experimental protocols for its potential discovery in natural matrices and the screening of its biological activities. This document serves as a resource for researchers aiming to explore the untapped potential of this molecule.

Introduction and Current State of Knowledge

This compound (CAS No: 3249-33-0), also known as ethyl 4-acetylbutyrate, is an organic compound featuring both a ketone and an ester functional group. Its primary role, as documented in chemical literature, is that of a versatile building block in organic synthesis. It is frequently utilized as an intermediate in the preparation of more complex molecules, including heterocyclic compounds and materials for drug discovery and materials science.[1][2] For example, it serves as a precursor in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives investigated as potential viral replication inhibitors and in the formation of 1,3-cyclopentanedione, a scaffold for functional materials.[2][3]

Despite its utility in synthesis, there is a notable absence of peer-reviewed studies detailing the natural occurrence or any defined biological function of this compound. While related compounds, such as other ethyl esters, are known components of fruit and food aromas[4][5], and the isomer Ethyl 3-oxohexanoate (B1246410) has been detected in trace amounts in some fermented products[6], no such data currently exists for the 4-oxo isomer. This guide provides the necessary technical information and methodological frameworks to empower researchers to investigate these unknown facets of this compound.

Physicochemical Properties

A clear understanding of a molecule's physical and chemical properties is fundamental to designing experimental protocols for its detection, isolation, and biological testing. The known properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 3249-33-0 | [7] |

| Molecular Formula | C₈H₁₄O₃ | |

| Molecular Weight | 158.19 g/mol | N/A |

| Appearance | Colorless Oil | [8] |

| Boiling Point | 104 °C (at 22 mmHg) | [6] |

| Structure | CH₃COCH₂CH₂COOCH₂CH₃ | N/A |

Hypothetical Biosynthesis and Biological Role

Given the lack of direct evidence, we can postulate potential biosynthetic pathways and roles based on the molecule's structure. As a keto-ester, this compound could potentially arise from fatty acid metabolism or polyketide synthesis pathways. Its ester component suggests a final enzymatic esterification step involving ethanol.

The structure is also characteristic of volatile organic compounds (VOCs) found in nature. Many similar medium-chain keto-esters and ethyl esters contribute to the flavor and aroma profiles of fruits, vegetables, and fermented products.[4][5] Therefore, a plausible, yet unproven, biological role for this compound could be as a semiochemical (e.g., a pheromone or allelochemical) or as a flavor/aroma constituent in a plant or microorganism.

Caption: A potential biosynthetic route for this compound from fatty acid metabolism.

Experimental Protocols for Investigation

The following sections provide detailed methodologies for the systematic investigation of this compound in biological systems.

This protocol outlines the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a standard method for analyzing volatile and semi-volatile compounds in complex samples.

Objective: To detect and quantify this compound in a biological matrix (e.g., fruit puree, microbial culture, insect tissue).

Materials:

-

Biological sample

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Saturated sodium chloride (NaCl) solution

-

Internal standard (e.g., Ethyl 4-oxopentanoate)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Heating block or water bath with agitator

Methodology:

-

Sample Preparation:

-

Place 5 g of the homogenized biological sample into a 20 mL headspace vial.

-

Add 5 mL of saturated NaCl solution to increase the ionic strength of the matrix and enhance the release of volatile compounds.

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial with the screw cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block set to 60°C.

-

Allow the sample to equilibrate for 15 minutes with gentle agitation.

-

Insert the SPME fiber through the septum into the headspace above the sample. Do not allow the fiber to touch the sample.

-

Expose the fiber for 30 minutes at 60°C to allow for the adsorption of volatile compounds.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes for 5 minutes.

-

Start the GC-MS run. A typical oven temperature program could be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 5°C/minute.

-

Hold: Maintain 240°C for 5 minutes.

-

-

The mass spectrometer should be operated in full scan mode (e.g., m/z 35-400) for identification. For quantification, Selective Ion Monitoring (SIM) mode can be used, targeting characteristic ions of this compound (e.g., m/z 113, 85, 43) and the internal standard.

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantify the compound by calculating the ratio of its peak area to the peak area of the internal standard and comparing it to a calibration curve.

-

Caption: A generalized workflow for the detection of this compound in biological samples.

This protocol describes a generalized approach to screen for potential biological activities, such as antimicrobial or cytotoxic effects.

Objective: To determine if this compound exhibits biological activity in a cell-based assay.

Materials:

-

This compound, high purity

-

Sterile solvent (e.g., DMSO, ethanol)

-

Relevant cell line (e.g., bacterial strain like E. coli, fungal strain like S. cerevisiae, or a human cancer cell line like HeLa)

-

Appropriate sterile culture medium (e.g., LB broth, YPD, DMEM)

-

Sterile 96-well microplates

-

Cell viability reagent (e.g., Resazurin, MTT)

-

Microplate reader

Methodology:

-

Stock Solution Preparation:

-

Prepare a 100 mM stock solution of this compound in a suitable sterile solvent. Ensure the final solvent concentration in the assay does not exceed a non-toxic level (typically <0.5%).

-

-

Assay Preparation:

-

In a 96-well plate, perform serial dilutions of the stock solution in the appropriate culture medium to achieve a range of test concentrations (e.g., 1 µM to 1 mM).

-

Include a positive control (a known antimicrobial/cytotoxic agent) and a negative control (medium with solvent only).

-

-

Cell Inoculation:

-

Prepare a suspension of the target cells at a predetermined density (e.g., 1x10⁵ cells/mL for bacteria or 1x10⁴ cells/well for adherent human cells).

-

Add the cell suspension to each well of the 96-well plate containing the test compound dilutions and controls.

-

-

Incubation:

-

Incubate the plate under optimal conditions for the specific cell type (e.g., 37°C for E. coli and HeLa cells, 30°C for S. cerevisiae) for a defined period (e.g., 18-24 hours for microbes, 48-72 hours for cancer cells).

-

-

Viability Measurement:

-

After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the required time to allow for color development.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the negative control.

-

Plot the viability percentage against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth), if applicable.

-

Conclusion and Future Directions

This compound remains a molecule of significant synthetic utility but unknown biological relevance. The lack of data on its natural occurrence and function presents a clear opportunity for discovery. The experimental frameworks provided in this guide offer a starting point for researchers to explore these questions systematically. Future investigations should focus on screening a wide variety of natural sources, such as aromatic plants, ripening fruits, and microbial fermentations, for its presence. Subsequent identification could then lead to targeted bioactivity assays to elucidate its potential role as a signaling molecule, defense compound, or flavor component, thereby opening new avenues for research in chemical ecology, food science, and drug development.

References

- 1. study.com [study.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2010130842A1 - Thieno [2, 3-b] pyridine derivatives as viral replication inhibitors - Google Patents [patents.google.com]

- 4. Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openpub.fmach.it [openpub.fmach.it]

- 6. guidechem.com [guidechem.com]

- 7. Ethyl-4-oxohexanoate | 3249-33-0 [chemicalbook.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Key Reactive Sites of Ethyl 4-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxohexanoate is a dicarbonyl compound featuring both a ketone and an ester functional group. This guide provides a comprehensive technical overview of the principal reactive sites within the molecule, supported by quantitative data, detailed experimental protocols for characterization, and visual representations of its chemical behavior. The inherent reactivity of its distinct functional groups, coupled with the acidity of the α-hydrogens, makes this compound a versatile synthon in organic chemistry and a molecule of interest in drug development. This document aims to serve as an in-depth resource for professionals engaged in the study and application of this and similar β-keto esters.

Introduction

This compound (CAS: 3249-33-0, Molecular Formula: C₈H₁₄O₃) is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group.[1] This structural arrangement confers unique reactivity upon the molecule, establishing multiple sites susceptible to chemical modification. Understanding the relative reactivity of these sites is paramount for controlling reaction outcomes and designing synthetic pathways. The key reactive sites, which will be the focus of this guide, are:

-

The α-Hydrogens: The methylene (B1212753) protons located between the two carbonyl groups (C3).

-

The Ketone Carbonyl Group: The electrophilic carbon of the ketone at position C4.

-

The Ester Carbonyl Group: The electrophilic carbon of the ester at position C1.

This guide will systematically explore the chemical characteristics and reactivity of each of these sites.

Key Reactive Sites and Their Chemical Properties

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the two carbonyl groups significantly influences the acidity of the intervening α-hydrogens and the electrophilicity of the carbonyl carbons.

Acidity of the α-Hydrogens (C3)

The hydrogens on the carbon atom situated between the ketone and ester carbonyls (the α-carbon) are significantly more acidic than typical methylene protons. This heightened acidity is due to the ability of the conjugate base, an enolate, to delocalize the negative charge onto both oxygen atoms through resonance.

Electrophilicity of the Carbonyl Carbons (C1 and C4)

Both the ketone and ester carbonyl carbons are electrophilic and susceptible to nucleophilic attack. However, their reactivity differs due to the electronic effects of their substituents. Generally, the ketone carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. This is because the lone pair of electrons on the oxygen atom of the ester's alkoxy group can be donated to the carbonyl carbon via resonance, reducing its partial positive charge.

Quantitative Reactivity Data

To provide a more quantitative understanding of the reactive sites, the following table summarizes key parameters.

| Parameter | Reactive Site | Typical Value | Significance |

| pKa | α-Hydrogens (C3) | ~11 | Indicates high acidity, allowing for easy deprotonation with mild bases to form the enolate. |

| α-Hydrogens (C5) | ~20 | Significantly less acidic than C3 hydrogens. | |

| α-Hydrogens (Ester) | ~25 | Least acidic α-hydrogens in the molecule. | |

| Fukui Function (f-) | Ketone Carbonyl (C4) | Higher Value | Indicates a greater susceptibility to nucleophilic attack compared to the ester carbonyl. |

| Ester Carbonyl (C1) | Lower Value | Less susceptible to nucleophilic attack. |